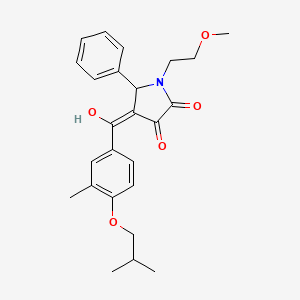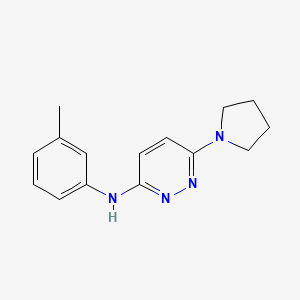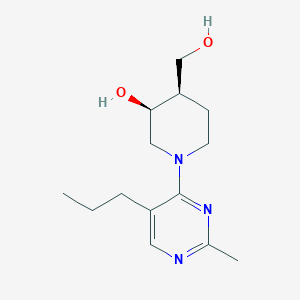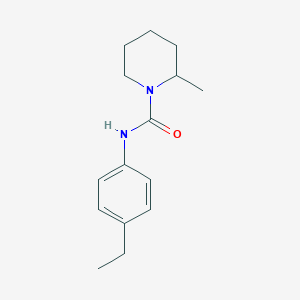![molecular formula C18H21Cl2N3O2 B5490318 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5490318.png)
2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine, also known as DCPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In the brain, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has been found to enhance the activity of GABA receptors, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In cancer cells, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the brain, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to reduce anxiety and promote sleep, without causing significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine also has some limitations, such as its high cost, limited availability, and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine. In medicinal chemistry, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine could be further optimized to improve its antitumor activity and reduce its toxicity. In neuropharmacology, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine could be tested in animal models of anxiety and sleep disorders to evaluate its therapeutic potential. In pesticide development, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine could be further studied for its insecticidal activity and potential use as a biopesticide.
Conclusion
In conclusion, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine is a synthetic compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield. Scientific research has shown that 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has antitumor, anxiolytic, and sedative effects, and exhibits insecticidal activity against various pests. 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has several advantages for lab experiments, but also has some limitations. Future research could focus on optimizing 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine for various applications and evaluating its therapeutic potential.
Synthesemethoden
The synthesis of 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine involves the reaction of 3,4-dichloroaniline with 1-methyl-3-propyl-1H-pyrazol-5-ylcarbonyl chloride to form the intermediate product, which is then reacted with morpholine to produce 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine. The synthesis process has been optimized to yield high purity and high yield of 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has been widely studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and pesticide development. In medicinal chemistry, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to exhibit antitumor activity against various cancer cell lines. In neuropharmacology, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders. In pesticide development, 2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to have insecticidal activity against various pests.
Eigenschaften
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(2-methyl-5-propylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2/c1-3-4-13-10-16(22(2)21-13)18(24)23-7-8-25-17(11-23)12-5-6-14(19)15(20)9-12/h5-6,9-10,17H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQROAOAXADIVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5490243.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5490245.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5490251.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide](/img/structure/B5490255.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5490275.png)


![7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5490304.png)
![2-cyano-3-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]acrylamide](/img/structure/B5490311.png)


![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5490327.png)